Tnf-|A-IN-11
Description
TNF-α-IN-11 is a small-molecule inhibitor targeting tumor necrosis factor-alpha (TNF-α), a cytokine implicated in inflammatory and autoimmune diseases such as rheumatoid arthritis and Crohn’s disease. These inhibitors typically function by binding to TNF-α or its receptors, thereby reducing pro-inflammatory responses .
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(3S)-1-[2-(1,3-benzodioxol-5-yl)ethyl]-2,5-dioxopyrrolidin-3-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C24H26N2O5/c1-24(2,3)17-7-5-16(6-8-17)22(28)25-18-13-21(27)26(23(18)29)11-10-15-4-9-19-20(12-15)31-14-30-19/h4-9,12,18H,10-11,13-14H2,1-3H3,(H,25,28)/t18-/m0/s1 |
InChI Key |
BKTIPXAFPMVBOY-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N[C@H]2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-11 typically involves a multi-step organic synthesis process. The initial steps often include the preparation of intermediate compounds through reactions such as nucleophilic substitution and condensation. These intermediates are then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tnf-|A-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent systems and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield hydrogenated derivatives .
Scientific Research Applications
Tnf-|A-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating immune responses and its potential as a therapeutic agent in autoimmune diseases.
Medicine: Explored for its potential to inhibit TNF-α and treat conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mechanism of Action
Tnf-|A-IN-11 exerts its effects by inhibiting the activity of TNF-α. This inhibition occurs through the binding of this compound to the TNF-α molecule, preventing it from interacting with its receptors on the surface of target cells. This blockade disrupts the downstream signaling pathways that lead to inflammation and cell proliferation. The primary molecular targets include the TNF-α receptors and associated signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TNF-α-IN-9
TNF-α-IN-9 (CAS: 2054199-25-4) is a closely related compound with the molecular formula C₁₇H₁₄O₄ and a molecular weight of 282.2950 g/mol . Key comparisons include:
- Safety Profile : TNF-α-IN-9’s safety data sheet highlights standard first-aid measures for skin/eye exposure but lacks detailed toxicity data, suggesting further preclinical validation is required .
Etanercept (Biologic TNF-α Inhibitor)
Etanercept, a fusion protein biologic, serves as a functional comparator despite its structural dissimilarity:
- Mechanism : Binds directly to TNF-α, preventing receptor interaction, whereas TNF-α-IN-11 likely targets intracellular signaling components .
- Molecular Weight : Etanercept (~150 kDa) is significantly larger than small-molecule inhibitors like TNF-α-IN-11, impacting its pharmacokinetics (e.g., oral bioavailability) and manufacturing complexity .
Comparison with Functionally Similar Compounds
Thalidomide Analogues
Thalidomide derivatives (e.g., lenalidomide) modulate TNF-α production but differ mechanistically:
- Efficacy : Thalidomide analogues reduce TNF-α synthesis in macrophages, whereas TNF-α-IN-11 may directly inhibit TNF-α-receptor binding .
Tofacitinib (JAK Inhibitor)
Tofacitinib, a Janus kinase (JAK) inhibitor, indirectly modulates TNF-α signaling:
- Clinical Use : Tofacitinib is FDA-approved for rheumatoid arthritis, whereas TNF-α-IN-11’s therapeutic applications remain investigational .
Data Table: Comparative Analysis of TNF-α-IN-11 and Analogues
*Estimated based on structural analogy to TNF-α-IN-7.
Research Findings and Limitations
- Efficacy : Small-molecule TNF-α inhibitors like TNF-α-IN-11 may offer advantages in cost and administration over biologics but require validation in cytokine suppression assays .
- Gaps in Data: No peer-reviewed studies on TNF-α-IN-11’s IC₅₀, solubility, or stability were found in the provided evidence, necessitating further primary research .
- Safety : Structural analogs like TNF-α-IN-9 lack comprehensive toxicity profiles, underscoring the need for rigorous preclinical testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
